molecular formula C11H12O5 B13517733 Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate

Cat. No.: B13517733
M. Wt: 224.21 g/mol
InChI Key: VSGDKHSINZVQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is an organic compound that features a benzo[d][1,3]dioxole ring, which is a common structural motif in many natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate typically involves the esterification of 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole ring can participate in π-π interactions with aromatic residues in proteins, while the ester and hydroxyl groups can form hydrogen bonds, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is unique due to the presence of both a benzo[d][1,3]dioxole ring and a hydroxyl group, which can participate in diverse chemical reactions and interactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3

InChI Key

VSGDKHSINZVQPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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